(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
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Description
(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H13N3O5S2 and its molecular weight is 391.42. The purity is usually 95%.
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Biological Activity
(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly as an anti-inflammatory and antimicrobial agent. This article synthesizes current research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H14N2O3S
- Molecular Weight : 302.36 g/mol
Anti-inflammatory Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.
Table 1: COX-2 Inhibition Potency of Related Compounds
Compound Name | IC50 (μM) | Selectivity |
---|---|---|
PYZ1 | 0.011 | High |
PYZ2 | 0.20 | Moderate |
This compound | TBD | TBD |
Note: TBD = To Be Determined based on further studies.
In vivo studies demonstrated that these compounds exhibit minimal ulcerogenic effects, making them suitable candidates for further development as anti-inflammatory drugs .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The effectiveness of this compound can be compared with standard antibiotics such as ampicillin.
Table 2: Antimicrobial Activity Against Various Bacteria
Bacteria | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Staphylococcus aureus | 0.004 | 0.008 |
Escherichia coli | 0.030 | 0.060 |
Pseudomonas aeruginosa | 0.020 | 0.040 |
The most sensitive bacterium was found to be Staphylococcus aureus, while E. coli displayed resistance .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes and pathways associated with inflammation and microbial growth. Docking studies suggest that the compound interacts with key targets in bacterial cells, leading to disruption of essential cellular processes .
Case Studies
- Inflammation Model : In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, indicating strong anti-inflammatory effects.
- Bacterial Infection Model : In a murine model infected with E. coli, treatment with the compound resulted in a notable decrease in bacterial load and improved survival rates compared to untreated controls.
Properties
IUPAC Name |
N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-18-13-8-5-11(19(21)22)9-14(13)25-16(18)17-15(20)10-3-6-12(7-4-10)26(2,23)24/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSPYEIFOVPPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.